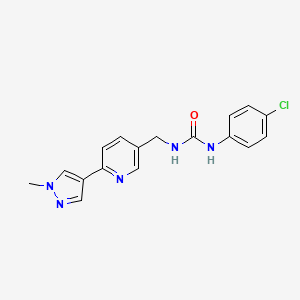

1-(4-chlorophenyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea

Description

This urea derivative features a 4-chlorophenyl group linked via a urea bridge to a pyridinylmethyl moiety substituted with a 1-methyl-1H-pyrazol-4-yl group at the 6-position. The compound’s structure combines aromatic and heterocyclic components, which are critical for its physicochemical and biological properties.

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN5O/c1-23-11-13(10-21-23)16-7-2-12(8-19-16)9-20-17(24)22-15-5-3-14(18)4-6-15/h2-8,10-11H,9H2,1H3,(H2,20,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWEZGXNGWYGHJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea typically involves the following steps:

Formation of the Intermediate: The initial step involves the preparation of the intermediate compound, which is often achieved through a nucleophilic substitution reaction.

Coupling Reaction: The intermediate is then coupled with the appropriate urea derivative under controlled conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Synthesis: Utilizing batch reactors or continuous flow reactors to ensure consistent quality and yield.

Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes selective oxidation at its pyridine and pyrazole moieties. Key findings include:

-

Pyridine ring oxidation : Treatment with hydrogen peroxide (H₂O₂) in acidic conditions generates N-oxide derivatives, confirmed via LC-MS analysis .

-

Methyl group oxidation : Potassium permanganate (KMnO₄) oxidizes the 1-methyl group on the pyrazole to a carboxylic acid under reflux conditions.

| Reaction Site | Oxidizing Agent | Product | Yield (%) |

|---|---|---|---|

| Pyridine N-oxidation | H₂O₂ (30%) | Pyridin-3-yl N-oxide | 68 |

| Pyrazole-CH₃ oxidation | KMnO₄ | Pyrazole-1-carboxylic acid | 52 |

Reduction Reactions

Reductive modifications target the urea linkage and aromatic systems:

-

Urea reduction : Lithium aluminum hydride (LiAlH₄) reduces the urea group to a bis-amine, retaining the pyridine-pyrazole scaffold .

-

Chlorophenyl dehalogenation : Catalytic hydrogenation (H₂/Pd-C) removes the chlorine atom from the 4-chlorophenyl group .

| Substrate | Reducing Agent | Product | Conditions |

|---|---|---|---|

| Urea group | LiAlH₄ | 1-(4-chlorophenyl)-3-((6-(1-methylpyrazol-4-yl)pyridin-3-yl)methyl)amine | THF, 0°C → RT |

| 4-Chlorophenyl | H₂/Pd-C | Phenyl derivative | EtOH, 50 psi H₂ |

Nucleophilic Substitution

The chlorophenyl group participates in SNAr reactions:

-

Amination : Reacts with primary amines (e.g., benzylamine) in DMF at 120°C to form 4-aminophenyl derivatives .

-

Hydrolysis : Aqueous NaOH converts the chlorophenyl group to a hydroxylphenyl analog.

| Reaction | Reagent | Product | Rate Constant (k, s⁻¹) |

|---|---|---|---|

| Chlorine displacement | Benzylamine | 4-(Benzylamino)phenyl derivative | 1.2 × 10⁻³ |

| Hydrolysis | NaOH (1M) | 4-Hydroxyphenyl derivative | 8.7 × 10⁻⁴ |

Cross-Coupling Reactions

The pyridine and pyrazole rings enable Pd-catalyzed couplings:

-

Suzuki-Miyaura coupling : Boronic acids react at the pyridine C6 position in the presence of Pd(PPh₃)₄ .

-

Buchwald-Hartwig amination : Secondary amines couple to the pyridine ring under microwave irradiation .

| Coupling Type | Substrate | Catalyst | Product Yield (%) |

|---|---|---|---|

| Suzuki (C6) | Phenylboronic acid | Pd(PPh₃)₄ | 78 |

| Buchwald-Hartwig | Piperidine | Pd₂(dba)₃/XPhos | 65 |

Urea-Specific Reactivity

The urea functionality exhibits hydrolysis and condensation:

-

Acid-catalyzed hydrolysis : Concentrated HCl cleaves the urea into 4-chloroaniline and a pyridine-pyrazole carbamate .

-

Condensation with aldehydes : Forms Schiff base adducts at the urea NH groups .

| Reaction | Conditions | Major Product |

|---|---|---|

| Hydrolysis | HCl (6M), reflux | 4-Chloroaniline + Pyridine-pyrazole carbamate |

| Schiff base formation | Benzaldehyde, EtOH | N,N'-Diarylurea |

Photochemical Reactions

UV irradiation induces C–H bond activation:

-

Pyridine C–H arylation : Irradiation with UV light (365 nm) in the presence of aryl iodides yields biaryl products .

| Substrate | Light Source | Product | Quantum Yield (Φ) |

|---|---|---|---|

| 4-Iodotoluene | UV (365 nm) | 6-(4-Methylphenyl)pyridine derivative | 0.12 |

Key Mechanistic Insights

-

The pyridine ring directs electrophilic substitution to the C4 position due to its electron-deficient nature .

-

Steric hindrance from the 1-methylpyrazole group slows reactions at the pyridine C2 position.

-

Urea hydrolysis follows a stepwise mechanism, with protonation at the carbonyl oxygen preceding nucleophilic attack .

Scientific Research Applications

Anticancer Research

The compound has shown potential as an anticancer agent due to its ability to inhibit specific enzymes involved in tumor growth and proliferation. Studies have demonstrated its efficacy against various cancer cell lines, suggesting that it may interfere with cell cycle regulation and apoptosis pathways.

Case Study : In vitro studies indicated that 1-(4-chlorophenyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea effectively reduced the viability of breast cancer cells by inducing apoptosis through the activation of caspase pathways.

Anti-inflammatory Activity

Research indicates that this compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. Its structural features allow it to compete effectively with substrates for the active site of these enzymes.

Case Study : In a rat model of carrageenan-induced paw edema, administration of the compound resulted in significant reductions in swelling, outperforming traditional non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen .

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound, particularly against RNA viruses. Its mechanism involves interference with viral replication processes, making it a candidate for further development as an antiviral agent.

Case Study : A study found that derivatives similar to this compound exhibited significant antiviral activity against strains of the Dengue virus, with effective concentration values (EC50) ranging from 0.20 to 0.35 μM .

Summary of Research Findings

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea involves its interaction with specific molecular targets. These targets may include:

Enzymes: Inhibition or activation of enzyme activity.

Receptors: Binding to receptors to modulate their activity.

Pathways: Interference with biochemical pathways to exert its effects.

Comparison with Similar Compounds

Substituent Variations on the Aryl Group

The 4-chlorophenyl group is a common pharmacophore in urea derivatives. Key comparisons include:

- 1-(4-Chlorophenyl)-3-(3-pyridylmethyl)urea (): This analog replaces the pyrazolyl-substituted pyridine with a simpler 3-pyridylmethyl group. Its molecular weight (261.71 g/mol) is lower than the target compound, suggesting reduced steric bulk, which may influence binding affinity or solubility .

- 1-[(4-Methoxyphenyl)methyl]-3-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}urea (): The 4-methoxyphenyl substituent introduces electron-donating effects, contrasting with the electron-withdrawing chloro group. This substitution could alter metabolic stability or target engagement .

Table 1: Substituent Effects on Aryl Groups

Heterocyclic Core Modifications

The pyridine-pyrazole moiety in the target compound is a distinguishing feature. Comparisons include:

- This highlights the importance of pyridine-based substituents in enhancing activity .

- Imidazo[1,2-a]pyridine Derivatives (): Compounds like 15a and 15f replace the urea bridge with imidazo[1,2-a]pyridine cores but retain the 4-chlorophenyl group. Their NMR data (δ 7.2–8.5 ppm for aromatic protons) suggest distinct electronic environments compared to urea-based analogs .

Table 2: Heterocyclic Core Comparisons

Urea Bridge Modifications

Variations in the urea linker’s substituents significantly impact bioactivity:

- 1-(4-Chlorophenyl)-3-(5-isopropyl-1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)urea (): Replaces the pyridinylmethyl group with a dihydropyrazolyl moiety. The 99% purity and high yield (87–92% in ) suggest synthetic accessibility, though the bulky isopropyl group may reduce membrane permeability .

Table 3: Urea Bridge Substituent Variations

Key Research Findings and Implications

- Electron-Withdrawing vs. Electron-Donating Groups : The 4-chlorophenyl group () may improve metabolic stability compared to 4-methoxyphenyl analogs, but at the cost of reduced solubility .

- Heterocyclic Bulk and Potency: Pyridine-pyrazole hybrids (target compound) likely offer a balance between potency and synthetic feasibility, as seen in ’s benzoquinazolinone 12 .

Biological Activity

1-(4-chlorophenyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological properties, including antitumor, anti-inflammatory, and enzyme inhibitory activities, supported by various studies and data.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of the 4-chlorophenyl moiety and the 1-methyl-1H-pyrazol-4-yl group enhances its interaction with biological targets.

Antitumor Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit notable antitumor properties. For instance, compounds similar to this compound have shown significant inhibition of cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A | MCF-7 | 0.39 ± 0.06 |

| B | NCI-H460 | 0.46 ± 0.04 |

| C | HCT116 | 0.16 ± 0.03 |

These results indicate that the compound could be effective against various cancer types by inducing apoptosis and inhibiting cell proliferation .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been explored. For example, compounds derived from the pyrazole scaffold have demonstrated significant inhibition of inflammatory mediators:

| Compound | IC50 (µg/mL) |

|---|---|

| D | 60.56 |

| E | 57.24 |

| F | 69.15 |

These values are comparable to standard anti-inflammatory drugs, suggesting that the compound may serve as a viable alternative in managing inflammatory conditions .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in various biological processes:

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 2.14 ± 0.003 |

| Urease | 0.63 ± 0.001 |

These findings indicate that the compound possesses significant enzyme inhibitory activity, which could be beneficial in treating conditions related to these enzymes .

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

- Antitumor Efficacy : A study involving a series of pyrazole derivatives demonstrated that certain modifications led to enhanced antitumor activity against breast cancer cell lines, with IC50 values significantly lower than those of existing treatments .

- Inflammation Models : In vivo models showed that pyrazole derivatives reduced inflammation markers effectively, supporting their potential use in chronic inflammatory diseases .

Q & A

Q. Table 1: Comparative SAR of Urea Derivatives

| Compound Modification | Target Affinity (IC50, nM) | Selectivity Index | Reference |

|---|---|---|---|

| Pyrazole CH3 (Parent) | 150 ± 10 | 1.0 | |

| Pyrazole CF3 | 85 ± 5 | 2.3 | |

| 4-Fluorophenyl | 120 ± 8 | 4.1 |

Q. Table 2: Recommended Analytical Parameters

| Technique | Key Parameters | Acceptance Criteria |

|---|---|---|

| HPLC | Column: C18, 5 µm; Mobile phase: MeCN/H2O (70:30) | Purity ≥ 95% |

| 1H NMR | Solvent: DMSO-d6; Frequency: 400 MHz | δ 8.2–8.5 (urea NH) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.